N-(2-Aminoethyl)piperidine can act as a bidentate ligand, meaning it can form two coordination bonds with a metal center. This property makes it valuable in the synthesis of coordination complexes for studying their structure, reactivity, and potential applications in catalysis or materials science. For instance, research has utilized N-(2-Aminoethyl)piperidine in the preparation of nickel complexes with interesting magnetic properties [1].
[1] Synthesis, structural characterization, and magnetic properties of trans-bis[1-(2-aminoethyl)piperidine]dinitronickel(II) and trans-bis[1-(2-aminoethyl)-piperidine]dinitritocobalt(II) complexes, Inorganica Chimica Acta, Volume 240, Issues 1-2, 1995, Pages 121-126,
N-(2-Aminoethyl)piperidine finds use in modifying polymers, introducing functional groups that can alter their properties or facilitate further reactions. A study demonstrated its effectiveness in modifying vinylbenzyl chloride/divinylbenzene gel copolymer beads, enhancing their potential applications in solid-phase organic synthesis [2].
[2] N-(2-Aminoethyl)piperidine-Modified Vinylbenzyl Chloride/Divinylbenzene Copolymer Beads: Characterization and Application in Solid-Phase Organic Synthesis, Journal of Polymer Science Part A: Polymer Chemistry, Volume 41, Issue 12, 2003, Pages 2032-2038,
This compound holds significance in scientific research due to its structural features. The combination of a piperidine ring and an amine group makes it a potential candidate for various applications, including:
N-(2-Aminoethyl)piperidine possesses a bicyclic structure. It consists of a six-membered piperidine ring with a nitrogen atom at one position and a two-carbon chain (ethane) attached to the nitrogen, terminating with another primary amine group.
Key features of the molecule include:
N-(2-Aminoethyl)piperidine + (CH3CO)2O -> CH3CONHCH2CH2N(C6H11) + CH3COOH
N-(2-Aminoethyl)piperidine + BrCH2CH3 -> N,N-diethylpiperidine + HBr
These are general reaction examples. Specific reaction conditions and yields would depend on the chosen reagents and reaction setup.
N-(2-Aminoethyl)piperidine is likely to exhibit similar hazards as other primary amines:
Flammable;Corrosive